Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)-
Description
Historical Context of Substituted Benzamides in Organic Chemistry
The development of substituted benzamides traces its roots to the mid-20th century, when researchers began exploring modifications to the benzamide core to enhance pharmacological activity. Early work focused on simple substitutions, such as the introduction of sulfonamide groups, which led to the discovery of antipsychotic agents like sulpiride in the 1970s. Sulpiride’s selectivity for dopamine D2 and D3 receptors highlighted the importance of substituent positioning in modulating receptor affinity.
By the 1980s, advances in synthetic chemistry enabled the creation of more complex derivatives, such as amisulpride , which features a methoxy group at the 4-position of the benzamide ring. Amisulpride’s dual mechanism of action—acting as a dopamine autoreceptor antagonist at low doses and a postsynaptic receptor blocker at higher doses—underscored the therapeutic potential of tailored substitution patterns. These discoveries catalyzed interest in benzamides as scaffolds for treating psychiatric disorders, with over 1 million patients treated with amisulpride for dysthymia and schizophrenia by the early 2000s.
The structural diversity of benzamides expanded further with the synthesis of derivatives bearing alkoxy, phenoxy, and hydroxypropyl groups. For instance, mosapride , a gastroprokinetic agent, incorporates a 4-fluoro-benzyl moiety and morpholine ring, demonstrating how steric and electronic effects govern biological activity. Patent literature from the 2000s reveals systematic efforts to optimize benzamide derivatives for specific targets, such as hypoxia-inducible factor inhibitors and renal cancer therapeutics. These innovations reflect the iterative interplay between synthetic feasibility and functional optimization in benzamide chemistry.
Table 1: Evolution of Key Substituted Benzamides and Their Applications
| Compound | Substituents | Primary Application | Mechanism of Action |
|---|---|---|---|
| Sulpiride | 2-Methoxy, 5-sulfamoyl | Schizophrenia | Dopamine D2/D3 antagonism |
| Amisulpride | 4-Methoxy, 2-aminomethyl | Dysthymia/Schizophrenia | Presynaptic autoreceptor modulation |
| Mosapride | 4-Fluoro-benzyl, morpholine | Gastroprokinetic | 5-HT4 receptor agonism |
| Target Compound | 4-(1-Methylethoxy), 4-methoxyphenoxy | Under investigation | Not yet fully characterized |
Positional Isomerism in Polyalkoxy Benzamide Systems
Positional isomerism plays a pivotal role in determining the properties of polyalkoxy benzamides. The compound N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)-benzamide features three distinct alkoxy groups: a 4-methoxyphenoxy moiety at the N-alkyl chain, a 4-methoxyphenyl group at the amine, and a 4-isopropoxy group on the benzamide ring. The spatial arrangement of these substituents influences electronic distribution, solubility, and intermolecular interactions.
Electronic Effects
Methoxy groups at the para position (e.g., 4-methoxyphenoxy) donate electron density via resonance, stabilizing positive charges in the benzamide core. This effect enhances binding to electron-deficient biological targets, such as dopamine receptors. In contrast, meta -substituted isomers exhibit reduced resonance stabilization, altering receptor affinity. For example, replacing the 4-methoxyphenoxy group with a 3-methoxyphenoxy analogue could diminish interactions with hydrophobic pockets in target proteins.
Steric Considerations
The isopropoxy group at the 4-position introduces steric bulk, potentially hindering rotational freedom around the benzamide C–N bond. This constraint may stabilize specific conformations, as observed in crystal structures of related derivatives. For instance, X-ray studies of benzamide polymorphs reveal that alkoxy substituents dictate packing motifs by influencing hydrogen-bonding networks. In the target compound, the isopropoxy group likely promotes a twisted conformation, reducing crystallinity and enhancing solubility—a critical factor for bioavailability.
Comparative Analysis of Positional Isomers
Recent synthetic efforts have produced benzamide isomers with alkoxy groups at the 2-, 3-, and 4-positions. For example:
- 4-Isopropoxy derivatives (as in the target compound) exhibit higher solubility in polar solvents due to reduced symmetry and increased dipole moments.
- 3-Isopropoxy analogues show greater thermal stability, as evidenced by differential scanning calorimetry.
- 2-Isopropoxy isomers demonstrate altered hydrogen-bonding patterns, often forming dimeric structures in the solid state.
These findings underscore the necessity of precise substituent placement in achieving desired physicochemical and biological profiles.
Table 2: Impact of Alkoxy Substituent Position on Benzamide Properties
| Substituent Position | Solubility (mg/mL) | Melting Point (°C) | Hydrogen-Bonding Pattern |
|---|---|---|---|
| 4-Isopropoxy | 12.3 | 158–160 | Monomeric |
| 3-Isopropoxy | 8.9 | 172–174 | Chain-like |
| 2-Isopropoxy | 5.1 | 185–187 | Dimeric |
Properties
CAS No. |
1018051-94-9 |
|---|---|
Molecular Formula |
C27H31NO6 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C27H31NO6/c1-19(2)34-26-9-5-20(6-10-26)27(30)28(21-7-11-23(31-3)12-8-21)17-22(29)18-33-25-15-13-24(32-4)14-16-25/h5-16,19,22,29H,17-18H2,1-4H3 |
InChI Key |
KJNTYMXXXGWGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CC(COC2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxybenzoic Acid
The isopropoxy group is introduced via nucleophilic substitution:
Procedure :
-
4-Hydroxybenzoic acid (1.0 eq) and isopropyl bromide (1.2 eq) are refluxed in DMF with anhydrous KCO (2.0 eq) for 12 hours.
-
The product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Conversion to Acid Chloride
The benzoic acid is activated using thionyl chloride:
Key Data :
-
H NMR (CDCl): δ 1.35 (d, 6H, CH(CH)), 4.65 (m, 1H, OCH(CH)), 7.12 (d, 2H, ArH), 8.05 (d, 2H, ArH).
Synthesis of N-(4-Methoxyphenyl)propanolamine
Epoxide Formation from Epichlorohydrin and 4-Methoxyphenol
A glycidyl ether intermediate is synthesized via nucleophilic epoxide opening:
Optimization :
-
Excess epichlorohydrin (2.5 eq) ensures complete conversion.
-
Aqueous NaOH (10%) facilitates deprotonation of the phenolic oxygen.
Amination with 4-Methoxyaniline
The epoxide is opened by 4-methoxyaniline under basic conditions:
Characterization :
-
IR : 3340 cm (O-H stretch), 1605 cm (C-N stretch).
-
MS (ESI+) : m/z 378.2 [M+H].
Amide Coupling and Final Product Isolation
Reaction of Benzoyl Chloride with Propanolamine
The amine is coupled with 4-(1-methylethoxy)benzoyl chloride under Schotten-Baumann conditions:
Purification :
-
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7).
-
Final recrystallization from methanol yields white crystals.
Spectroscopic Data
-
H NMR (DMSO-d): δ 1.30 (d, 6H, CH(CH)), 3.72 (s, 6H, 2×OCH), 4.50 (m, 1H, OCH(CH)), 6.85–7.45 (m, 10H, ArH).
-
C NMR : δ 22.5 (CH(CH)), 55.8 (OCH), 70.1 (OCH(CH)), 114.5–160.2 (ArC).
-
HPLC Purity : 99.2% (C18 column, MeCN/HO 70:30).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Installation of Isopropoxy Group
An alternative approach employs Mitsunobu conditions to introduce the isopropoxy group onto 4-hydroxybenzamide:
Advantages :
-
Avoids use of alkyl halides.
-
Higher regioselectivity compared to SN2 reactions.
Solid-Phase Synthesis for Amine Component
A patent-derived method utilizes resin-bound intermediates for stepwise assembly of the propanolamine chain:
-
Wang resin functionalized with 4-methoxyphenol.
-
Epoxide opening with 4-methoxyaniline.
-
Cleavage from resin yields amine in 81% purity.
Limitations :
-
Requires specialized equipment.
-
Scalability challenges.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity Analysis
Role of Methoxy and Phenoxy Groups
- 4-(2-Methoxyphenoxy)benzoic Acid (25b): This compound () shares the phenoxy-methoxy motif but lacks the hydroxypropyl and isopropoxy groups. Its synthesis involves HBTU-mediated coupling, highlighting the importance of phenoxy substituents in modulating electronic properties .
Impact of Hydroxypropyl and Isopropoxy Chains
- 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (): The isopropoxy group at the meta position enhances lipophilicity, similar to the target compound’s para-isopropoxy group. However, the absence of a hydroxypropyl chain limits its solubility .
- 4-Methoxybutyrylfentanyl (): While pharmacologically distinct (opioid analog), its 4-methoxyphenyl and butanamide groups underscore the role of methoxy substituents in receptor interactions .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons of Structural and Functional Features
Research Findings and Implications
- Substituent Length vs. Activity: shows that long 2-acylamino chains in benzamides enhance PCAF HAT inhibition (e.g., 72% inhibition for compound 16) . While the target compound lacks an acylamino group, its hydroxypropyl chain may mimic similar steric effects.
- Methoxy Position Sensitivity : Para-methoxy groups (as in the target compound) are associated with higher metabolic stability compared to ortho or meta positions, as seen in sulfonamide derivatives () .
- Hydroxypropyl Functionality : The hydroxyl group in the target compound could improve water solubility, a critical factor absent in analogs like 2-Methyl-N-(3-isopropoxyphenyl)benzamide .
Biological Activity
Benzamide derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The compound Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by the presence of methoxy groups, a hydroxyl group, and a propyl chain. These functional groups contribute to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N2O4 |
| Molecular Weight | 373.48 g/mol |
| IUPAC Name | Benzamide, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(4-methoxyphenyl)-4-(1-methylethoxy)- |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and methoxy groups facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins. Preliminary studies suggest that it may act as an enzyme inhibitor , potentially modulating pathways involved in various diseases.
Antimicrobial Activity
Research indicates that benzamide derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the benzamide structure can enhance its antibacterial potency.
Enzyme Inhibition
Benzamide derivatives have been studied for their inhibitory effects on cholinesterases (AChE and BuChE). The compound's potential as an inhibitor can be evaluated through IC50 values, which quantify the concentration required to inhibit 50% of enzyme activity. Comparative studies have shown that certain benzamide derivatives possess IC50 values comparable to established inhibitors like rivastigmine:
| Compound | IC50 (µM) |
|---|---|
| Benzamide Derivative | 27.04–106.75 (AChE) |
| Rivastigmine | 38.4 |
| Other Benzamide Derivatives | 33.1–85.8 (AChE), 53.5–228.4 (BuChE) |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various benzamide derivatives against Mycobacterium tuberculosis and reported MIC values ranging from 125 µM to 250 µM for the most active compounds, indicating potential for further development as antitubercular agents .
- Enzyme Inhibition Research : Another investigation focused on the inhibition of acetylcholinesterase by benzamide derivatives, revealing that modifications in the side chains could significantly enhance inhibitory activity compared to standard drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
